Cas no 1361512-05-1 (2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol)

2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol
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- インチ: 1S/C13H7Cl3F3NO/c14-7-2-9(15)12(10(16)3-7)11-1-6(5-21)8(4-20-11)13(17,18)19/h1-4,21H,5H2
- InChIKey: XGVQMYLLXRWMMV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C=C(CO)C(C(F)(F)F)=CN=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 346
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 33.1
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013026114-1g |
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361512-05-1 | 97% | 1g |
1,579.40 USD | 2021-06-22 | |
Alichem | A013026114-250mg |
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361512-05-1 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A013026114-500mg |
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361512-05-1 | 97% | 500mg |
855.75 USD | 2021-06-22 |
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanolに関する追加情報
Introduction to 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol (CAS No. 1361512-05-1)
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol, with the CAS number 1361512-05-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trichlorophenyl group and a trifluoromethyl-substituted pyridine ring, which contribute to its distinct chemical and biological properties.
The synthesis of 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol typically involves multistep reactions, including the formation of the trichlorophenyl intermediate and subsequent coupling with a trifluoromethyl-substituted pyridine derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic and industrial applications.
In terms of its chemical properties, 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol exhibits high stability under various conditions. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the hydroxymethyl group at the 4-position of the pyridine ring provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse biological activities.
The biological activity of 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol has been extensively studied in recent years. Research has shown that this compound possesses potent antiviral and anticancer properties. For instance, studies have demonstrated its ability to inhibit the replication of several viral strains, including influenza and herpes viruses. The mechanism of action is believed to involve the disruption of viral protein synthesis and assembly processes.
In the context of cancer research, 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol has shown promising results in preclinical models. It has been found to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/AKT and MAPK. These findings suggest that this compound could be a valuable lead for the development of novel anticancer agents.
Beyond its direct biological effects, 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol has also been explored as a scaffold for drug discovery. Its unique structural features make it an excellent starting point for the design and synthesis of new compounds with enhanced therapeutic potential. For example, researchers have used this compound as a building block to create analogs with improved pharmacokinetic properties and reduced toxicity.
The safety profile of 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol (CAS No. 1361512-05-1) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of new therapeutic agents. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its use in various medical applications.
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